molecular formula C15H11Cl2F2NO3 B279687 N-(2,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

N-(2,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

Cat. No.: B279687
M. Wt: 362.2 g/mol
InChI Key: QVNXMROIXDHZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFB belongs to the class of benzamides and is widely used as a tool compound in various biological studies.

Mechanism of Action

DFB exerts its biological effects by inhibiting the activity of specific enzymes and proteins. For example, DFB inhibits the activity of HDAC6 by binding to its active site, thereby preventing the deacetylation of α-tubulin and leading to the accumulation of acetylated α-tubulin. Similarly, DFB inhibits the activity of HSP90 by binding to its ATP-binding site, which leads to the destabilization of HSP90 client proteins. DFB also inhibits the activity of PARP-1, which is involved in DNA repair, by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains.
Biochemical and Physiological Effects:
DFB has been shown to have several biochemical and physiological effects. For example, DFB has been shown to induce cell death in various cancer cell lines by inhibiting the activity of HSP90 and PARP-1. DFB has also been shown to inhibit the growth and metastasis of breast cancer cells by inhibiting the activity of HDAC6. Additionally, DFB has been shown to improve the cognitive function of mice by inhibiting the activity of HDAC6.

Advantages and Limitations for Lab Experiments

DFB has several advantages for lab experiments. It is a highly selective inhibitor of specific enzymes and proteins, which allows for the investigation of their specific roles in various cellular processes. DFB also has a high potency, which enables the use of low concentrations in experiments. However, DFB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

DFB has several potential future directions for scientific research. For example, DFB could be further investigated for its potential applications in cancer therapy, as it has been shown to induce cell death in various cancer cell lines. Additionally, DFB could be studied for its potential applications in neurodegenerative diseases, as it has been shown to improve cognitive function in mice. Furthermore, DFB could be investigated for its potential applications in epigenetic research, as it inhibits the activity of HDAC6, which is involved in histone deacetylation.

Synthesis Methods

DFB can be synthesized by the reaction of 2,4-dichlorophenyl isocyanate with 4-(difluoromethoxy)-3-methoxyaniline in the presence of an appropriate solvent and base. The reaction yields DFB as a white crystalline solid with a high purity.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various scientific fields. It is commonly used as a tool compound in biological studies to investigate the role of specific proteins and enzymes in various cellular processes. DFB has been shown to inhibit the activity of several enzymes, including HDAC6, HSP90, and PARP-1, which are involved in various cellular processes such as protein folding, DNA repair, and cell death.

Properties

Molecular Formula

C15H11Cl2F2NO3

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-(difluoromethoxy)-3-methoxybenzamide

InChI

InChI=1S/C15H11Cl2F2NO3/c1-22-13-6-8(2-5-12(13)23-15(18)19)14(21)20-11-4-3-9(16)7-10(11)17/h2-7,15H,1H3,(H,20,21)

InChI Key

QVNXMROIXDHZRU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)OC(F)F

Origin of Product

United States

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